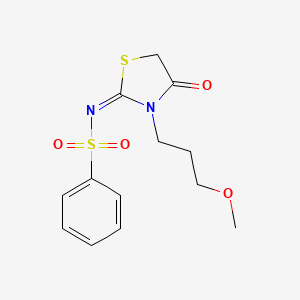

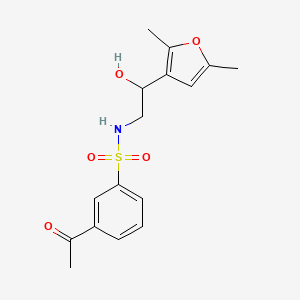

![molecular formula C23H24ClN3O2 B2504830 N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1251580-94-5](/img/structure/B2504830.png)

N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide is a compound that can be inferred to have biological activity based on the structure-activity relationships of similar nicotinamide derivatives. Nicotinamide derivatives have been studied for their potential as inhibitors of gastric H+/K(+)-ATPase, which is a key enzyme in the regulation of gastric acid secretion. These compounds are of interest in the treatment of acid-related gastrointestinal disorders .

Synthesis Analysis

The synthesis of related nicotinamide derivatives involves the conversion of inactive precursors into their active forms under acidic conditions. For instance, a series of N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides were synthesized and activated into 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridines, which showed inhibitory activity against gastric H+/K(+)-ATPase . Another related synthesis involves the creation of a key intermediate of the herbicide nicosulfuron from 2-chloronicotinic acid, which is sulfhydrylated by thiourea . Although the specific synthesis of this compound is not detailed in the provided papers, these examples provide insight into the types of chemical reactions and processes that might be involved in its synthesis.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly described in the provided papers. However, the structure is likely to be complex, given the presence of multiple functional groups such as the allyl group, sulfonyl group, and the phenoxy moiety attached to the nicotinamide core. These functional groups are known to play a significant role in the biological activity of such molecules .

Chemical Reactions Analysis

The chemical reactions involving nicotinamide derivatives typically include activation under acidic conditions, as seen with the conversion of inactive precursors to active forms that inhibit gastric H+/K(+)-ATPase . Additionally, the palladium-catalyzed N-allylation of amino acids with 1,1-dimethylallyl alcohol in water is a related reaction that could potentially be applied to the synthesis or modification of N-allyl nicotinamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the papers. However, similar compounds such as 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridyl)nicotinamide have been shown to be stable at neutral and weakly acidic pH, which is an important characteristic for potential therapeutic agents . The stability and solubility of such compounds in various environments are critical for their bioavailability and efficacy.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on similar compounds, such as the synthesis of allylic derivatives and their molecular structures, highlights the importance of allyl groups in medicinal chemistry and organic synthesis. For instance, Hwang et al. (2006) explored the synthesis, molecular structure, and characterization of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, revealing insights into molecular interactions and potential pharmacological applications (Hwang et al., 2006).

Pharmacological Potential

Nicotinamide-based structures, similar to the one mentioned, are often investigated for their biological activities. For example, the study of 2-phenoxy-nicotinamides as potent agonists at the GPBAR1 receptor by Martin et al. (2013) suggests that modifications of the nicotinamide moiety can lead to significant therapeutic potentials, particularly in treating metabolic disorders (Martin et al., 2013).

Anticancer Research

Compounds with dimethoxyphenyl structures have been explored for their anticancer effects. Zheng et al. (2015) investigated the anti-cancer effects of a compound with a 3,5-dimethoxyphenyl allyl group, showing its potential in inducing apoptotic cell death in colon cancer cell lines, highlighting the relevance of such structural motifs in designing anticancer agents (Zheng et al., 2015).

Propriétés

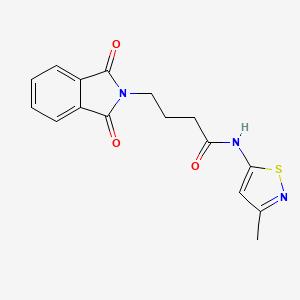

IUPAC Name |

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-13-5-4-6-14(2)21(13)26-20(28)12-27-10-9-19-17(11-27)23(29)16-7-8-18(24)15(3)22(16)25-19/h4-8H,9-12H2,1-3H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFWQECYCTZQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

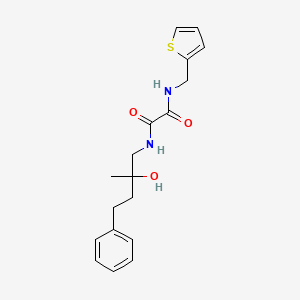

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)

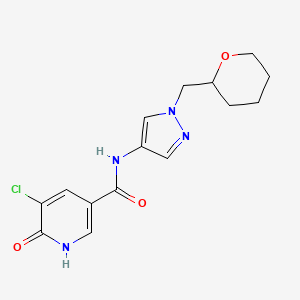

![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)

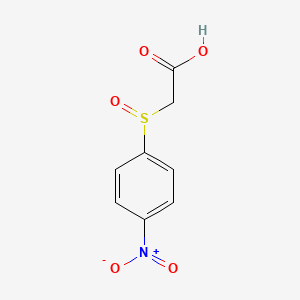

![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)

![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)